2,4,6-Trichloropyrimidine-5-carbaldehyde
Overview
Description
2,4,6-Trichloropyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C5HCl3N2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are significant in various fields due to their biological activities and applications in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6-Trichloropyrimidine-5-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 2,4,6-trichloropyrimidine with formylating agents such as dimethylformamide (DMF) or N-formylmorpholine under controlled conditions . Another method includes the use of 2,4,6-trichloro-5-bromopyrimidine as a starting material, which reacts with Grignard reagents or butyllithium followed by formylation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of phase transfer catalysts and solvent-free conditions to adhere to green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trichloropyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Condensation: It can undergo condensation reactions with amines to form Schiff bases.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium alkoxides, amines, and thiols in the presence of phase transfer catalysts such as tetrabutylammonium iodide (TBAI).
Oxidation: Oxidizing agents like potassium permanganate or manganese dioxide.
Condensation: Amines under mild acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Pyrimidine derivatives with various functional groups.
Oxidation: 2,4,6-Trichloropyrimidine-5-carboxylic acid.
Condensation: Schiff bases and other nitrogen-containing heterocycles.
Scientific Research Applications
2,4,6-Trichloropyrimidine-5-carbaldehyde has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex pyrimidine derivatives and other heterocyclic compounds.
Medicine: Serves as a precursor in the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of reactive dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4,6-Trichloropyrimidine-5-carbaldehyde involves its ability to undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by various nucleophiles. This reactivity is due to the electron-deficient nature of the pyrimidine ring, which facilitates the attack by nucleophiles . The compound can also form Schiff bases through condensation reactions with amines, leading to the formation of biologically active molecules .
Comparison with Similar Compounds
2,4,6-Trichloropyrimidine-5-carbaldehyde can be compared with other similar compounds such as:
2,4,6-Trichloropyrimidine: Lacks the aldehyde group, making it less reactive in certain condensation reactions.
2,4,6-Trichloro-5-methylpyrimidine: Contains a methyl group instead of an aldehyde, altering its reactivity and applications.
2,4,6-Trichloro-5-nitropyrimidine:
These comparisons highlight the unique reactivity and versatility of this compound in various chemical and biological contexts.
Properties
IUPAC Name |
2,4,6-trichloropyrimidine-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl3N2O/c6-3-2(1-11)4(7)10-5(8)9-3/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJIRFGNHAAUNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(N=C(N=C1Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00448827 | |
Record name | 2,4,6-trichloropyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00448827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50270-27-4 | |
Record name | 2,4,6-trichloropyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00448827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-Trichloro-5-pyrimidinecarboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2,4,6-Trichloropyrimidine-5-carbaldehyde a versatile building block in organic synthesis?
A1: this compound possesses three chlorine atoms that are susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the regioselective introduction of various substituents at the 2-, 4-, and 6-positions of the pyrimidine ring. [, , ] Furthermore, the aldehyde functionality can be readily transformed into a diverse range of functional groups, further expanding its synthetic utility. [, , ]
Q2: What are some notable applications of this compound derivatives in medicinal chemistry?
A2: Derivatives of this compound have shown promise as potential therapeutic agents. For instance, 3-substituted 7H-pyrazolo[4,3-e]-1,2,4-triazolo[4,3-c]pyrimidin-5(6H)-ones, synthesized using this compound as a starting material, exhibited potent inhibitory activity against xanthine oxidase, suggesting their potential as a new class of xanthine oxidase inhibitors. []
Q3: How has this compound been utilized in the development of redox catalysts?
A3: Researchers have leveraged this compound in the synthesis of pyridodipyrimidine derivatives, a class of compounds that demonstrate catalytic activity in the oxidation of alcohols. [, ] These pyridodipyrimidines function as NAD(P)+ model compounds and exhibit autorecycling capabilities, allowing for efficient oxidation under neutral conditions with high turnover numbers. [, ] The catalytic activity can be further enhanced by incorporating lipophilic substituents, particularly longer alkyl groups, at specific positions on the pyridodipyrimidine scaffold. []
Q4: Can you provide an example of how green chemistry principles have been applied to reactions involving this compound?
A4: One study focused on optimizing the synthesis of novel pyrimidines and pyrrolopyrimidines using this compound. [] The researchers prioritized green chemistry principles by investigating various phase transfer catalysts to facilitate a crucial C-N bond formation step via an SNAr mechanism. They discovered that tetrabutylammonium iodide (TBAI) was a more environmentally benign option compared to tetrabutylammonium bromide (TBAB) and cetyltrimethylammonium bromide (CTAB). This highlights the importance of exploring greener alternatives in synthetic methodologies involving this compound. []
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